3-(2-Bromophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]propanamide
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Overview
Description
3-(2-Bromophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]propanamide is an organic compound that features a bromophenyl group, a methoxy group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a phenyl ring followed by the introduction of the methoxy and thiophene groups through nucleophilic substitution reactions. The final step often involves the formation of the amide bond under mild conditions using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of azides or thiol derivatives.
Scientific Research Applications
3-(2-Bromophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromophenyl and thiophene groups can enhance its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
- 3’-Bromo-2’-methoxy-biphenyl-2-ol
Uniqueness
3-(2-Bromophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]propanamide is unique due to the combination of its bromophenyl, methoxy, and thiophene groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions or biological assays.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2S/c1-12-7-9-16(22-12)15(21-2)11-19-17(20)10-8-13-5-3-4-6-14(13)18/h3-7,9,15H,8,10-11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKMJBNJZUIHEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)CCC2=CC=CC=C2Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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